molecular formula C9H7NOS B12881185 8-Mercaptoquinoline 1-oxide CAS No. 88144-87-0

8-Mercaptoquinoline 1-oxide

Cat. No.: B12881185
CAS No.: 88144-87-0
M. Wt: 177.22 g/mol
InChI Key: IHEJMCWEUDFJHA-UHFFFAOYSA-N
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Description

8-Mercaptoquinoline 1-oxide is an organosulfur compound with the chemical formula C₉H₇NSO. It is a derivative of quinoline, substituted in the 8-position with a thiol group and an oxide group. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Mercaptoquinoline 1-oxide can be synthesized through several methods. One common route involves the reaction of quinoline with chlorosulfuric acid to form quinoline-8-sulfonyl chloride, which then reacts with triphenylphosphine in toluene to yield 8-mercaptoquinoline . Another method involves the use of thiourea and 8-aminoquinoline, where the 8-aminoquinoline is first converted to its diazo salt, followed by a substitution reaction with thiourea .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 8-Mercaptoquinoline 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding thiol or sulfide derivatives.

Mechanism of Action

The mechanism of action of 8-mercaptoquinoline 1-oxide involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts the normal function of metalloproteins, which are essential for various biological processes. For example, the compound can inhibit the activity of zinc-dependent enzymes by binding to the zinc ion, thereby preventing the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Uniqueness: 8-Mercaptoquinoline 1-oxide is unique due to its dual functional groups (thiol and oxide), which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

88144-87-0

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

1-oxidoquinolin-1-ium-8-thiol

InChI

InChI=1S/C9H7NOS/c11-10-6-2-4-7-3-1-5-8(12)9(7)10/h1-6,12H

InChI Key

IHEJMCWEUDFJHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)[N+](=CC=C2)[O-]

Origin of Product

United States

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